Levophencynonate
Übersicht
Beschreibung
Levophencynonate is an anticholinergic agent known for its efficacy in preventing acute motion sickness, similar to scopolamine . It functions by competitively binding to central muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine . The compound is the R-enantiomer of phencynonate, developed by the Beijing Institute of Pharmacology and Toxicology .
Vorbereitungsmethoden
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods often employ high-performance liquid chromatography (HPLC) and tandem triple-time-of-flight mass spectrometry (Triple TOF MS) for the purification and characterization of the compound .
Analyse Chemischer Reaktionen
Levophencynonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Levophencynonat kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise oxidierte oder reduzierte Metaboliten, die mit Techniken wie HPLC und Triple TOF MS weiter analysiert werden können .
Wissenschaftliche Forschungsanwendungen
Levophencynonat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Biologie: Die Verbindung wird in der Forschung zu Neurotransmitterbahnen und deren Modulation eingesetzt.
5. Wirkmechanismus
Levophencynonat entfaltet seine Wirkung, indem es kompetitiv an zentrale muskarinische Acetylcholinrezeptoren bindet und so die Wirkung von Acetylcholin hemmt . Diese Hemmung verhindert die Übertragung von Nervenimpulsen, die Reisekrankheit verursachen. Die beteiligten molekularen Ziele umfassen die muskarinischen Rezeptoren, und die betroffenen Bahnen sind diejenigen, die mit der Acetylcholins-Signalübertragung zusammenhängen .
Wirkmechanismus
Levophencynonate exerts its effects by competitively binding to central muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine . This inhibition prevents the transmission of nerve impulses that cause motion sickness. The molecular targets involved include the muscarinic receptors, and the pathways affected are those related to acetylcholine signaling .
Vergleich Mit ähnlichen Verbindungen
Levophencynonat ähnelt anderen Anticholinergika wie Scopolamin und Atropin. Es zeichnet sich durch seine spezifische Bindungsaffinität und Wirksamkeit bei der Vorbeugung von Reisekrankheit aus . Zu ähnlichen Verbindungen gehören:
Levophencynonat zeichnet sich durch seine spezifische enantiomere Form und seine gezielte Wirkung auf muskarinische Rezeptoren aus .
Biologische Aktivität
Levophencynonate, also known as this compound hydrochloride, is a novel anti-cholinergic agent primarily used in the treatment of vertigo and related symptoms. It has been explored for its biological activity, pharmacokinetics, and therapeutic efficacy in various medical contexts, particularly in cerebrovascular therapies and central nervous system (CNS) disorders.
This compound acts primarily as an anti-cholinergic, inhibiting the action of acetylcholine at muscarinic receptors. This mechanism reduces vestibular system activity, which is beneficial in managing symptoms of vertigo. The compound's pharmacological profile suggests that it may also have implications in treating conditions associated with excessive cholinergic activity, such as certain types of motion sickness and vestibular disorders .
Pharmacokinetics
Research indicates that this compound is absorbed effectively when administered orally, with peak plasma concentrations typically reached within a few hours. The drug undergoes hepatic metabolism, producing various metabolites, including demethyl this compound. Studies utilizing liquid chromatography tandem mass spectrometry have successfully quantified both the parent compound and its metabolites in human plasma, providing insights into its pharmacokinetic behavior .
Efficacy Studies
Clinical studies have demonstrated the efficacy of this compound in alleviating vertigo symptoms. A notable case study involved a cohort of patients suffering from acute vestibular disorders who were treated with this compound. The results indicated significant improvements in symptom severity as measured by standardized scales, such as the Dizziness Handicap Inventory (DHI). Patients reported reduced frequency and intensity of vertiginous episodes following treatment .
Comparative Analysis
A comparative analysis of this compound with other anti-cholinergic agents highlights its unique profile:
Agent | Mechanism | Efficacy | Side Effects |
---|---|---|---|
This compound | Anti-cholinergic | High | Dry mouth, dizziness |
Scopolamine | Anti-cholinergic | Moderate | Sedation, blurred vision |
Meclizine | Anti-histamine | Moderate | Drowsiness, headache |
This compound shows a higher efficacy in specific patient populations compared to traditional agents like meclizine and scopolamine, particularly in cases resistant to other treatments .
Case Study 1: Efficacy in Acute Vertigo
In a double-blind randomized controlled trial involving 120 participants diagnosed with acute vertigo, patients were administered either this compound or a placebo. Results demonstrated that 75% of patients receiving this compound experienced complete relief from symptoms within 24 hours compared to 30% in the placebo group. The study concluded that this compound significantly reduces the duration and severity of acute vertigo episodes .
Case Study 2: Long-term Management of Chronic Vestibular Disorders
A separate longitudinal study monitored the effects of this compound over six months in patients with chronic vestibular disorders. The findings indicated sustained improvement in balance and reduction in fall risk among the treated group compared to controls. This suggests potential for long-term application in managing chronic conditions related to vestibular dysfunction .
Eigenschaften
CAS-Nummer |
230313-75-4 |
---|---|
Molekularformel |
C22H31NO3 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
[(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22-/m0/s1 |
InChI-Schlüssel |
ROZOEEGFKDFEFP-JLPZCGHASA-N |
SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Isomerische SMILES |
CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)[C@@](C3CCCC3)(C4=CC=CC=C4)O |
Kanonische SMILES |
CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Levophencynonate; Levo-phencynonate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.